N-(4-bromophenyl)-4-biphenylsulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIBMAAESHPIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidation for N 4 Bromophenyl 4 Biphenylsulfonamide
Conventional Synthetic Routes and their Mechanistic Pathways
The synthesis of N-(4-bromophenyl)-4-biphenylsulfonamide is primarily achieved through sulfonylation reactions that form the critical S-N bond or through cross-coupling strategies that construct the biphenyl (B1667301) core.
Sulfonylation Reactions: Reaction Mechanisms and Optimization Strategies
Sulfonylation reactions are a cornerstone in the synthesis of sulfonamides. These methods range from classical reactions involving sulfonyl chlorides to more recent direct oxidative couplings of thiols and amines. rsc.org
The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. jkchemical.com For the target molecule, this involves reacting 4-biphenylsulfonyl chloride with 4-bromoaniline (B143363). This reaction is typically performed under Schotten-Baumann conditions. organic-chemistry.org
Reaction Mechanism: The mechanism is a nucleophilic acyl substitution. iitk.ac.in
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic sulfur atom of 4-biphenylsulfonyl chloride. This forms a tetrahedral intermediate. youtube.com
Elimination of Leaving Group: The intermediate collapses, leading to the reformation of the sulfur-oxygen double bond and the expulsion of the chloride ion, a good leaving group. byjus.com
Deprotonation: An added base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270), neutralizes the hydrochloric acid byproduct and deprotonates the positively charged nitrogen atom, yielding the final this compound product. organic-chemistry.orgbyjus.com The base is crucial for driving the reaction to completion by preventing the protonation of the unreacted amine. organic-chemistry.org
Optimization Strategies: Optimization often involves the choice of base and solvent. While aqueous inorganic bases are common, organic bases like pyridine in aprotic solvents can also be used. jkchemical.com The use of biphasic aqueous basic conditions is a hallmark of the Schotten-Baumann method. organic-chemistry.org
| Parameter | Condition | Purpose |
| Reactants | 4-biphenylsulfonyl chloride, 4-bromoaniline | Forms the carbon-sulfur-nitrogen backbone. |
| Base | Aqueous NaOH, Pyridine | Neutralizes HCl byproduct, drives equilibrium. organic-chemistry.orgbyjus.com |
| Solvent | Biphasic (e.g., Water/DCM) or Aprotic | Provides the medium for the reaction. |
| Temperature | Room Temperature | Mild conditions are typically sufficient. |
Modern methods bypass the often harsh preparation of sulfonyl chlorides by directly coupling thiols and amines. nih.govsemanticscholar.org These oxidative methods offer a more atom-economical and environmentally benign route. nih.gov For the target molecule, this would involve reacting 4-biphenylthiol with 4-bromoaniline under various oxidative conditions.
Oxidative Chlorination: A one-pot method involves the direct conversion of a thiol to a sulfonyl chloride using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This highly reactive system achieves oxidative chlorination rapidly and under mild conditions. The in situ generated sulfonyl chloride then reacts with the amine present in the mixture to yield the sulfonamide. organic-chemistry.org
I₂/tBuOOH: A system using iodine as a catalyst and tert-butyl hydroperoxide (tBuOOH) as the oxidant can effectively synthesize sulfonamides from thiols and amines. researchgate.net The proposed mechanism involves the formation of an iodine-thiol intermediate which is then oxidized and reacts with the amine. nih.govresearchgate.net
I₂O₅: Iodic anhydride (B1165640) (I₂O₅) serves as a metal-free reagent for the direct sulfonylation of amines with arylthiols, producing sulfonamides in moderate to good yields. nih.govnih.gov The mechanism is thought to proceed through the formation of a disulfide, which is then oxidized by I₂O₅ to a reactive intermediate that couples with the amine. researchgate.net
Electrochemical Methods: An environmentally friendly approach uses electricity to drive the oxidative coupling of thiols and amines. nih.govchemistryviews.org In this method, the thiol is first anodically oxidized to a disulfide. rsc.orgacs.org Concurrently, the amine is oxidized to an aminium radical. These species then react, and subsequent oxidation steps form the sulfonamide. semanticscholar.orgrsc.org This technique avoids the need for chemical oxidants and catalysts, with hydrogen gas being the only byproduct. chemistryviews.org
MnO₂ Catalysis: Manganese dioxide (MnO₂) can catalyze the oxidative coupling of aromatic thiols with ammonia (B1221849) or amines. A plausible mechanism suggests the formation of a thiyl radical on the surface of the MnO₂, which then reacts with the amine. semanticscholar.orgresearchgate.net
| Method | Reagents/Catalyst | Key Features |
| Oxidative Chlorination | H₂O₂ / SOCl₂ | One-pot, rapid conversion of thiol to sulfonyl chloride in situ. organic-chemistry.org |
| Iodine-Mediated | I₂ / tBuOOH | Uses iodine as a catalyst for the oxidative coupling. researchgate.net |
| Iodic Anhydride | I₂O₅ | Metal-free, direct sulfonylation of amines with thiols. nih.gov |
| Electrochemical | Electricity, Graphite/Steel Electrodes | Catalyst- and reagent-free; environmentally benign. nih.govchemistryviews.org |
| Manganese Dioxide | β-MnO₂ | Heterogeneous catalysis for oxidative sulfonamidation. researchgate.net |
Cross-Coupling Strategies for Biphenyl Moiety Construction
An alternative synthetic approach involves forming the biphenyl C-C bond as a key step. This is typically accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura or Stille reactions. researchgate.net This strategy would involve coupling two smaller fragments, one containing the aryl bromide and the other the aryl sulfonamide, or precursors thereof. For instance, a Suzuki reaction could couple 4-bromobenzenesulfonamide (B1198654) with phenylboronic acid, followed by N-arylation with 1-bromo-4-iodobenzene, or couple N-(4-bromophenyl)-4-bromobenzenesulfonamide with phenylboronic acid.
The Suzuki–Miyaura reaction is a powerful and versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org It is widely used for synthesizing biphenyls due to its mild conditions and the commercial availability and stability of boronic acids. acs.org
Detailed Mechanism: The catalytic cycle involves three main steps: wikipedia.org
Oxidative Addition: A Pd(0) catalyst, often generated in situ, reacts with an aryl halide (e.g., N-(4-bromophenyl)-4-bromobenzenesulfonamide) to form a Pd(II) species.
Transmetalation: A base activates the organoboron compound (e.g., phenylboronic acid), forming a boronate species. This species then transfers the organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
| Component | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Buchwald palladacycles | The core catalyst for the C-C bond formation. acs.org |
| Ligand | PPh₃, Buchwald phosphine (B1218219) ligands | Stabilizes the Pd catalyst and influences its reactivity. |
| Base | Na₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation. researchgate.net |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and influences reaction rate. |
| Boron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | The source of one of the aryl groups. gre.ac.uk |
| Aryl Halide | Derivative of 4-bromoaniline or 4-bromobenzenesulfonamide | The source of the other aryl group and the halide leaving group. |
The Stille reaction couples an organohalide with an organostannane (organotin) compound, also catalyzed by palladium. jk-sci.com While organotin reagents are often toxic, they are tolerant of a wide variety of functional groups and are not sensitive to moisture or air. jk-sci.com
Mechanism Pathways: The catalytic cycle is analogous to the Suzuki reaction and consists of the same fundamental steps. wikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) intermediate. libretexts.orguwindsor.ca
Transmetalation: The organostannane reagent (e.g., phenyltrimethylstannane) exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step of the cycle. wikipedia.orgyoutube.com The exact mechanism of transmetalation can be cyclic or open, depending on the substrates and conditions.
Reductive Elimination: The two organic groups on the Pd(II) intermediate are eliminated to form the new C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst. libretexts.org The cis-isomer of the palladium complex is required for this step, so a trans-to-cis isomerization may precede the elimination. youtube.com
| Step | Description |
| Oxidative Addition | Pd(0) + R¹-X → R¹-Pd(II)-X |
| Transmetalation | R¹-Pd(II)-X + R²-Sn(Alkyl)₃ → R¹-Pd(II)-R² + X-Sn(Alkyl)₃ |
| Reductive Elimination | R¹-Pd(II)-R² → R¹-R² + Pd(0) |
Yamamoto Coupling and Buchwald-Hartwig Amination for Aryl-Aryl and Aryl-Nitrogen Bond Formation
The construction of the biphenyl core and the subsequent attachment of the nitrogen-containing substituent are critical steps in the synthesis of this compound. The Yamamoto coupling and Buchwald-Hartwig amination are powerful palladium-catalyzed cross-coupling reactions widely employed for these transformations.
The Yamamoto coupling offers a method for the formation of the biphenyl C-C bond. This reaction typically involves the nickel-catalyzed coupling of aryl halides. For instance, a Yamamoto-type polymerization has been utilized to synthesize polymers containing triphenylamine (B166846) units, demonstrating its utility in forming aryl-aryl bonds. researchgate.net
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides, offering a significant improvement over older methods that often required harsh conditions. wikipedia.org The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of amines and aryl halides, making it highly suitable for the synthesis of this compound. libretexts.orgacsgcipr.org The reaction's efficiency is often dependent on the choice of palladium precatalyst, phosphine ligand, solvent, and base. nih.gov For example, sterically hindered phosphine ligands have been shown to be effective in these couplings. wikipedia.org
Key aspects of the Buchwald-Hartwig amination include:
Catalyst Systems: Various generations of palladium catalysts and ligands have been developed to improve reaction scope and efficiency. wikipedia.org
Reaction Conditions: The choice of solvent and base is crucial for optimizing the reaction yield. nih.gov Non-polar solvents and strong bases are often preferred. nih.gov
Substrate Scope: The reaction is tolerant of a wide variety of functional groups on both the amine and the aryl halide. libretexts.org
Amidation Reactions and Precursor Synthesis
The formation of the sulfonamide linkage is a key step, typically achieved through the reaction of a sulfonyl chloride with an amine. The synthesis of the necessary precursors, 4-biphenylsulfonyl chloride and 4-bromoaniline, is a prerequisite for the final condensation step.
The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a structurally related amide, has been achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline. nih.gov This highlights a common strategy for forming amide bonds. Similarly, the synthesis of N-(4-bromophenyl)-1-naphthamide involves the condensation of naphthoyl chloride and 4-bromoaniline. researchgate.net
Formation of the Sulfonamide N-H Bond through Condensation and Coupling Approaches
The final step in the synthesis of this compound is the formation of the sulfonamide bond. This is most commonly achieved by the condensation of 4-biphenylsulfonyl chloride with 4-bromoaniline. This reaction is a classic example of sulfonamide synthesis, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the S-N bond. nih.gov
Alternative methods for sulfonamide bond formation include:
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can also be used to form sulfonamide bonds. For example, the coupling of sulfinamides with aryl halides has been reported. organic-chemistry.org
In-situ Generation of Sulfonyl Chlorides: Sulfonyl chlorides can be prepared in situ from thiols and then reacted with amines to form sulfonamides. organic-chemistry.org
Advanced Synthetic Approaches and Green Chemistry Principles in Compound Preparation
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This section explores advanced techniques applied to the synthesis of this compound and related compounds, focusing on catalysis, alternative energy sources, and high-throughput methodologies.
Catalytic Synthesis Methodologies (e.g., Palladium Catalysis, Metal-Free Catalysis)
Catalysis plays a pivotal role in the efficient synthesis of complex organic molecules. Palladium catalysis, in particular, is central to many of the key bond-forming reactions discussed.
Palladium Catalysis: The Buchwald-Hartwig amination is a prime example of the power of palladium catalysis in C-N bond formation. acsgcipr.org The development of sophisticated ligands and pre-catalysts has greatly expanded the scope and utility of this reaction. wikipedia.orgorganic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions are instrumental in forming the biphenyl core of the molecule. mdpi.comnih.gov The use of palladium catalysts allows for milder reaction conditions and greater functional group tolerance compared to traditional methods. organic-chemistry.orgnih.gov
Metal-Free Catalysis: While palladium catalysis is highly effective, there is growing interest in developing metal-free alternatives to reduce cost and environmental impact. Metal-free catalytic systems are being explored for various transformations, including sulfonylation reactions. organic-chemistry.org
Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques
The use of alternative energy sources like microwaves and ultrasound can significantly accelerate reaction rates and improve yields in organic synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of various sulfonamides and their precursors. umich.edunih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. For example, the synthesis of 4-arylazo-5-hydroxy-benzamide derivatives was found to be more efficient under microwave irradiation compared to conventional heating. nih.gov The cyclization of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles has also been effectively carried out using microwave assistance. mdpi.com
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.comnih.gov This method has been used for the synthesis of various heterocyclic compounds and amides under mild, often catalyst-free, conditions. mdpi.comorgchemres.orgnih.gov For instance, the synthesis of 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride was promoted by ultrasound. researchgate.net
| Technique | Key Advantages | Example Application |
| Microwave-Assisted | Faster reaction rates, higher yields, cleaner reactions. nih.govnih.govresearchgate.net | Synthesis of sulfonamide derivatives. nih.gov |
| Ultrasound-Promoted | Enhanced reaction rates, milder conditions, sometimes catalyst-free. mdpi.comorgchemres.orgnih.gov | Synthesis of aryl amides and heterocyclic compounds. orgchemres.orgresearchgate.net |
Solid-Phase Synthesis Adaptations for Library Generation
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is particularly useful in medicinal chemistry for structure-activity relationship studies. The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is a well-established method that could be adapted for the synthesis of sulfonamide libraries. nih.gov
In a solid-phase approach to this compound, one of the precursors, such as 4-bromoaniline, could be attached to a solid support. The subsequent reaction with 4-biphenylsulfonyl chloride would then be carried out, followed by cleavage from the support to yield the final product. This methodology allows for the efficient and parallel synthesis of a large number of analogs by varying the building blocks in each step.
Yield Optimization, Purity Enhancement, and Scalability Considerations in Laboratory Synthesis
Optimizing the yield and purity of this compound is paramount for its practical application. Several factors must be carefully controlled during its synthesis.
Yield Optimization: The stoichiometry of the reactants is a key parameter. When using the 4-biphenylsulfonyl chloride and 4-bromoaniline route, a slight excess of the amine can sometimes be used to ensure complete consumption of the more valuable sulfonyl chloride. However, this can complicate purification. The choice of base and its concentration can also significantly impact the yield. Stronger, non-nucleophilic bases are generally preferred. Reaction temperature and time are also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.gov
Purity Enhancement: Purification of the final product is typically achieved through recrystallization or column chromatography. mdpi.com For recrystallization, a suitable solvent system must be identified that allows the product to be soluble at high temperatures and sparingly soluble at room temperature, while impurities remain in solution or are easily filtered off. Common solvent systems for such compounds include ethanol, ethyl acetate/hexane, or acetone/water mixtures. mdpi.comijcce.ac.ir In cases where recrystallization is insufficient, silica (B1680970) gel column chromatography can be employed to separate the desired product from unreacted starting materials and byproducts based on their differing polarities. The purity of the final compound is often assessed by techniques such as melting point determination and spectroscopic methods (NMR, IR, and Mass Spectrometry). mdpi.comacs.org The purity of similar compounds has been reported to be greater than 95%. acs.org
Scalability Considerations: Scaling up the synthesis of this compound from the laboratory bench to a larger scale introduces several challenges. Heat management becomes critical, as exothermic reactions can be difficult to control in large reactors. The efficiency of mixing also becomes a concern, potentially affecting reaction kinetics and leading to localized overheating or concentration gradients. The choice of reagents and solvents may need to be reconsidered based on cost, safety, and environmental impact on a larger scale. For instance, while dichloromethane (B109758) is a common laboratory solvent, its use may be restricted on an industrial scale due to environmental concerns. Post-reaction workup and purification methods must also be scalable. Filtration and recrystallization are generally more amenable to large-scale production than chromatography.
Below is an interactive data table summarizing key parameters and outcomes for the synthesis of related sulfonamide compounds, which can inform the synthesis of this compound.
| Starting Material 1 | Starting Material 2 | Catalyst/Base | Solvent | Yield (%) | Purification Method |
| 4'-amino-[1,1'-biphenyl]-4-sulfonamide | Aryl/heteroaryl boronic acids | Cu(OAc)2 / TMEDA | Methanol | 65-81 | Not specified |
| Furan-2-carbonyl chloride | 4-bromoaniline | Et3N | Dichloromethane | 94 | Not specified |
| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | Not specified | 32-83 | Flash column chromatography |
| 4-bromoaniline | 2-bromo-1-phenylethanone | Cesium carbonate | N,N-dimethylformamide | Not specified | Recrystallization |
This table is based on data for the synthesis of analogous compounds and serves as a guide for the synthesis of this compound.
Regioselectivity and Stereoselectivity Control in this compound Synthesis
Regioselectivity: The synthesis of this compound from 4-biphenylsulfonyl chloride and 4-bromoaniline is inherently regioselective. The sulfonamide bond forms specifically between the sulfonyl group and the amino group of 4-bromoaniline. The bromine atom on the aniline (B41778) ring is at the para position (position 4), and this regiochemistry is retained in the final product.
When employing a Suzuki-Miyaura coupling, regioselectivity is dictated by the positions of the halide (or triflate) and the boronic acid on the respective aromatic rings. For instance, to synthesize the target molecule, one would need to use 4-biphenylboronic acid and N-(4-bromophenyl)benzenesulfonamide or, alternatively, phenylboronic acid and a benzenesulfonamide (B165840) derivative bearing a halogen at the 4-position. The coupling reaction specifically joins the carbon atoms that were bonded to the halide and the boron. The synthesis of a tetra-substituted thiophene (B33073) derivative highlights the importance of directed lithiation for achieving high regioselectivity in the synthesis of complex substituted aromatic compounds. mdpi.comresearchgate.net
Stereoselectivity: The molecule this compound itself is achiral and therefore does not have stereoisomers. The biphenyl unit has a low barrier to rotation around the C-C single bond connecting the two phenyl rings, meaning that any atropisomers would rapidly interconvert at room temperature. Therefore, controlling stereoselectivity is not a consideration in the synthesis of this specific compound.
However, if chiral centers were to be introduced into either the biphenyl or the bromophenyl moiety, or if the sulfonamide nitrogen were to be part of a rigid chiral structure, then stereoselectivity would become a critical aspect of the synthesis. For example, in the synthesis of more complex molecules like (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide), where multiple stereocenters are present, controlling the stereochemistry is essential, and advanced synthetic strategies, including asymmetric catalysis or chiral resolution, would be required. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis of N 4 Bromophenyl 4 Biphenylsulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationcolumbia.eduresearchgate.netresearchgate.netlibretexts.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Constant Analysiscolumbia.eduresearchgate.netresearchgate.netnih.gov
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the molecular structure. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while spin-spin coupling constants (J) reveal information about neighboring nuclei.
For N-(4-bromophenyl)-4-biphenylsulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the biphenyl (B1667301) and bromophenyl rings. The protons on the biphenyl moiety typically appear in the range of δ 7.4-7.9 ppm. rsc.orgchemicalbook.com The protons on the 4-bromophenyl ring are also expected in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the sulfonamide group and the bromine atom. chemicalbook.com The N-H proton of the sulfonamide group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the two phenyl rings of the biphenyl group and the bromophenyl ring will resonate in the aromatic region (typically δ 110-150 ppm). rsc.org The carbon atom bonded to the bromine (C-Br) would show a characteristic shift, generally at a lower field (around δ 115-125 ppm) compared to other aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural fragments and general NMR principles. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Biphenyl Ring Protons | 7.40 - 7.90 | 127.0 - 146.0 | Complex multiplet patterns due to coupling. rsc.orgchemicalbook.com |
| Bromophenyl Ring Protons | 7.10 - 7.60 | 120.0 - 140.0 | Two distinct doublet signals expected (AA'BB' system). chemicalbook.com |
| N-H Proton | Variable (e.g., 9.0 - 11.0) | - | Broad signal, position is solvent and concentration dependent. |
| C-S (Biphenyl) | - | ~138 - 142 | Quaternary carbon, deshielded by the sulfonyl group. |
| C-Br (Bromophenyl) | - | ~118 - 122 | Shielded carbon directly attached to bromine. |
| C-N (Bromophenyl) | - | ~135 - 139 | Quaternary carbon, deshielded by the nitrogen atom. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysisnih.gov
While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals relate to each other, allowing for the complete assembly of the molecular puzzle.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, confirming their relative positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹J C-H coupling). columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H spectrum. libretexts.orgsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques which show through-bond connectivity, NOESY reveals through-space proximity. harvard.edu It detects correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for conformational analysis. nih.gov For this compound, NOESY could provide insights into the rotational preferences around the S-N bond and the C-C bond of the biphenyl group, revealing the molecule's preferred three-dimensional shape in solution.
Solid-State NMR Investigations for Polymorphism and Amorphous Forms
Solid-state NMR (ssNMR) is an essential technique for characterizing drug substances in their solid form, where they can exist in different crystalline structures (polymorphs) or as non-crystalline (amorphous) solids. europeanpharmaceuticalreview.com These different forms can have distinct physical properties.
Because ssNMR probes the local environment of nuclei, it is highly sensitive to the subtle differences in molecular packing and conformation that define polymorphs. nih.govnih.gov For a molecule like this compound, ssNMR could distinguish between polymorphs by identifying variations in the ¹³C chemical shifts caused by different intermolecular interactions (e.g., hydrogen bonding involving the N-H group) and different torsional angles between the aromatic rings. researchgate.net The technique is capable of identifying and quantifying the amount of different polymorphic or amorphous forms within a single sample, which is critical for pharmaceutical quality control. europeanpharmaceuticalreview.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopycolumbia.eduresearchgate.netlibretexts.orgnih.goveuropeanpharmaceuticalreview.comresearchgate.net
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation and intermolecular environment. nih.govnih.gov
Identification of Characteristic Functional Group Vibrations (e.g., S=O, N-H, C-Br, Aromatic C-H)columbia.eduresearchgate.netnih.goveuropeanpharmaceuticalreview.com
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.
S=O Stretching : The sulfonyl group (SO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch (ν_as_) typically found at higher wavenumbers (around 1330-1370 cm⁻¹) and a symmetric stretch (ν_s_) at lower wavenumbers (around 1140-1180 cm⁻¹). These are often strong bands in the IR spectrum.
N-H Stretching : The N-H stretching vibration of the sulfonamide is expected in the region of 3200-3300 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding; in the solid state, strong intermolecular N-H···O=S hydrogen bonds would shift this absorption to a lower frequency.
Aromatic C-H Stretching : These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
C-Br Stretching : The carbon-bromine stretch is expected at lower frequencies, typically in the range of 500-650 cm⁻¹, often in the fingerprint region of the IR spectrum. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for the respective functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong (IR) |
| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong (IR) |
| Amine (N-H) | Stretch | 3200 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| C-Br | Stretch | 500 - 650 | Medium to Strong |
Conformational Effects on Vibrational Modes
The exact frequencies of vibrational modes can be influenced by the molecule's conformation. researchgate.net For this compound, rotation around the S-N and S-C bonds can lead to different conformers. These conformational changes can alter the dipole moments of the vibrating bonds and the nature of intermolecular interactions, leading to observable shifts in the IR and Raman spectra. mdpi.com For example, different polymorphic forms, which inherently have different conformations and crystal packing, can often be distinguished by subtle but distinct differences in their vibrational spectra, particularly in the regions corresponding to the sulfonamide N-H and S=O stretching modes. nih.gov Computational studies, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra of different conformers and help in the interpretation of experimental data. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound. Through various ionization methods and analysis of fragmentation patterns, MS provides definitive confirmation of the compound's elemental composition and connectivity.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous confirmation of the molecular formula of this compound, which is C₁₈H₁₄BrNO₂S. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, provide mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, the expected exact mass of the molecular ion ([M]+• or [M+H]+) can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). The observation of the isotopic pattern characteristic of a molecule containing one bromine atom (a pair of peaks, [M] and [M+2], of nearly equal intensity) further substantiates the molecular formula. This level of accuracy is crucial for confirming the identity of the synthesized compound and for distinguishing it from potential impurities or side products.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like sulfonamides, often resulting in minimal fragmentation in the source. rsc.orgchemrxiv.org When analyzed via ESI-MS, this compound is typically observed as a protonated molecule, [M+H]⁺, in positive ion mode, or a deprotonated molecule, [M-H]⁻, in negative ion mode. nih.gov The formation of these pseudomolecular ions allows for the straightforward determination of the molecular weight. chemrxiv.org
ESI can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing structural insights. rsc.org In this technique, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), yielding a spectrum of product ions that reveals the compound's structural backbone. nih.gov
Analysis of Mass Fragmentation Pathways
The fragmentation of sulfonamides upon collision-induced dissociation is well-characterized and follows predictable pathways, which are instrumental in confirming the structure of this compound. nih.govresearchgate.net The analysis of these pathways in tandem MS experiments provides a fingerprint of the molecule's structure.
Key fragmentation pathways for protonated this compound ([C₁₈H₁₅BrNO₂S]⁺) include:
Cleavage of the S-N bond: This is a common fragmentation route for sulfonamides. nih.gov It can occur in two ways:
Fission resulting in the formation of the biphenylsulfonyl cation ([C₁₂H₉SO₂]⁺) and a neutral 4-bromoaniline (B143363) molecule.
Fission with hydrogen rearrangement to produce the protonated 4-bromoaniline ion ([C₆H₇BrN]⁺) and a neutral biphenylsulfene species.
Cleavage of the S-C(biphenyl) bond: This cleavage results in the formation of the biphenyl cation ([C₁₂H₉]⁺) and the N-(4-bromophenyl)sulfamoyl cation ([C₆H₅BrNO₂S]⁺).
Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement can lead to the elimination of a neutral SO₂ molecule from a fragment ion, often observed in the spectra of arylsulfonamides. nih.govresearchgate.net
These primary fragmentation patterns provide definitive evidence for the presence of the 4-bromophenylamino and 4-biphenylsulfonyl moieties within the molecular structure.
X-Ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. rigaku.com For this compound, this technique provides precise data on bond lengths, bond angles, and torsional angles, and reveals how the molecules arrange themselves in the crystal lattice. rigaku.comresearchgate.net
Single-Crystal X-Ray Diffraction for Molecular Conformation, Torsional Angles, and Bond Geometries (e.g., S-C, S=O, S-N bond lengths)
Single-crystal X-ray diffraction analysis allows for the precise measurement of the geometric parameters of the this compound molecule. While the specific crystal structure for the title compound is not publicly available, data from closely related sulfonamide structures provide excellent reference points for the expected bond lengths and angles. researchgate.netnih.gov
The sulfonamide group exhibits a distorted tetrahedral geometry around the sulfur atom. The biphenyl group and the bromophenyl group are not expected to be coplanar due to steric hindrance, resulting in significant torsional angles. In related diphenyl structures, the twist angle between the two phenyl rings is commonly around 35°. bath.ac.uk A similar twist is expected for the biphenyl moiety in the title compound. The dihedral angle between the biphenyl group and the bromophenyl group is also a key conformational feature. In the analogous N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 42.0°. researchgate.net
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Expected Value | Parameter | Expected Value |
| S=O | 1.428 - 1.441 | O-S-O | 118.2 - 119.5 |
| S-N | 1.618 - 1.622 | N-S-C | 106.8 - 108.3 |
| S-C | ~1.766 | C-S-N-C (Torsion) | Variable |
| C-Br | ~1.887 | C-N-S | ~125 |
Data derived from analogous structures like 4-methyl-N-propylbenzenesulfonamide nih.gov and 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.gov
Crystal Lattice Interactions and Supramolecular Assembly in the Solid State
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In sulfonamides like this compound, these interactions dictate the formation of a stable, three-dimensional supramolecular architecture. nih.gov
The most significant interaction in the crystal packing of sulfonamides is typically the hydrogen bond between the acidic sulfonamide proton (N-H) and an oxygen atom of a neighboring sulfonyl group (S=O). researchgate.netnih.gov These strong N-H···O hydrogen bonds often link molecules together to form one-dimensional chains or ribbons. researchgate.netnih.gov
In addition to these primary hydrogen bonds, weaker interactions also play a crucial role in stabilizing the crystal structure:
C-H···O Interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the sulfonyl oxygen atoms of adjacent molecules, contributing to the formation of a more complex, three-dimensional network. researchgate.netnih.gov
π-π Stacking: The aromatic biphenyl and bromophenyl rings can engage in π-π stacking interactions. These interactions often occur in an offset or antiparallel fashion, with centroid-to-centroid distances typically in the range of 3.5 to 4.2 Å. nih.gov
Halogen Bonding: The bromine atom on the bromophenyl ring can potentially act as a halogen bond donor, interacting with electronegative atoms like the sulfonyl oxygens on neighboring molecules.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that stabilize the crystal packing. For a molecule like this compound, this analysis would reveal a complex network of interactions involving the biphenyl, bromophenyl, and sulfonamide moieties.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface, such as the normalized contact distance (dnorm), can be color-coded to highlight regions of significant intermolecular contact. The dnorm surface for this compound is expected to show distinct red spots, indicating close contacts that are shorter than the van der Waals radii of the interacting atoms. These spots typically correspond to hydrogen bonds and other significant interactions.
dnorm Surface and Key Intermolecular Contacts:
The primary intermolecular contacts anticipated to govern the crystal packing of this compound include:
C-H···O Interactions: The hydrogen atoms of the biphenyl and bromophenyl rings are expected to form hydrogen bonds with the electronegative oxygen atoms of the sulfonyl group (SO₂). These interactions would appear as prominent red areas on the dnorm map.
C-H···π Interactions: The electron-rich π-systems of the aromatic rings (biphenyl and bromophenyl) can act as acceptors for hydrogen bonds from C-H donors of neighboring molecules.
C-H···N Interactions: The sulfonamide nitrogen (N-H) is a key hydrogen bond donor, likely forming strong N-H···O=S interactions. Additionally, C-H groups adjacent to the sulfonamide may interact with the nitrogen atom of a neighboring molecule.
2D Fingerprint Plots and Relative Contributions:
Based on studies of similar bromophenyl sulfonamide structures, the relative contributions of the most significant intermolecular contacts can be estimated. nih.govnih.gov H···H contacts typically represent the largest contribution due to the abundance of hydrogen atoms on the molecular surface. Contacts involving heteroatoms, such as O···H/H···O, Br···H/H···Br, and C···H/H···C, are also expected to be significant, reflecting the importance of hydrogen bonding and other specific interactions in the crystal assembly. nih.govnih.gov
Table 1: Expected Relative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
| Intermolecular Contact Type | Expected Relative Contribution (%) |
| H···H | 35 - 45 |
| C···H / H···C | 20 - 30 |
| O···H / H···O | 10 - 20 |
| Br···H / H···Br | 5 - 15 |
| N···H / H···N | 1 - 5 |
| C···C | 1 - 5 |
Note: This data is illustrative and based on values reported for structurally related bromophenyl and sulfonamide compounds. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing electronic transitions from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure and the presence of chromophores—functional groups responsible for light absorption.
For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from its aromatic chromophores: the biphenyl system and the bromophenyl group. The sulfonamide group, while not a strong chromophore in the near-UV region itself, acts as an auxochrome, modifying the absorption characteristics of the aromatic rings to which it is attached.
Electronic Transitions and Chromophore Analysis:
The principal electronic transitions observed in the UV-Vis spectrum of organic molecules are π → π* and n → π* transitions. researchgate.netrsc.org
π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugated π-electron systems of the biphenyl and bromophenyl rings in this compound are expected to give rise to strong π → π* transitions. The biphenyl chromophore, in particular, is known for its characteristic absorption in the UV region.
n → π Transitions:* These are lower-intensity absorptions that involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group) to a π* antibonding orbital. researchgate.netrsc.org These transitions typically occur at longer wavelengths (lower energy) compared to π → π* transitions.
The absorption maxima (λmax) in the UV-Vis spectrum would correspond to these electronic transitions. The biphenyl moiety is expected to be the dominant chromophore, with its absorption influenced by the sulfonamide and bromophenyl substituents.
Table 2: Expected UV-Vis Absorption Data for this compound.
| Expected λmax (nm) | Type of Transition | Associated Chromophore(s) |
| ~ 250 - 280 | π → π | Biphenyl and Bromophenyl rings |
| ~ 290 - 320 | n → π | Sulfonamide group in conjunction with aromatic rings |
Note: This data is illustrative and represents typical absorption regions for aromatic sulfonamides and biphenyl derivatives. Actual values may vary depending on the solvent and specific electronic environment.
Theoretical and Computational Chemistry Studies of N 4 Bromophenyl 4 Biphenylsulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to predict molecular properties like geometry, reaction energies, and vibrational frequencies. nih.gov By calculating the electron density, DFT can provide detailed insights into the electronic properties and chemical reactivity of N-(4-bromophenyl)-4-biphenylsulfonamide.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating key structural parameters.
Table 1: Key Parameters Determined from Molecular Geometry Optimization
| Parameter | Description |
| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms (e.g., S=O, S-N, C-Br). |
| Bond Angles | The angles formed between three connected atoms (e.g., O-S-O, C-S-N). |
| Dihedral Angles | The angles between two intersecting planes, used to define the molecule's conformation and the rotation around its bonds. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and reaction mechanisms. libretexts.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, indicating a higher propensity for charge transfer to occur within the molecule. nih.govscispace.com DFT calculations are a standard method for computing these orbital energies and their distributions. researchgate.net
Table 2: Significance of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap indicates high chemical reactivity and low kinetic stability. A large gap implies high stability. |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different regions of electrostatic potential.
Red : Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack. These are often associated with electronegative atoms like oxygen or nitrogen.
Blue : Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
Green : Regions of neutral or zero potential, often associated with nonpolar parts of the molecule.
For sulfonamides, MEP analysis can identify the electron-rich oxygen atoms of the sulfonyl group and the electron-deficient hydrogen on the sulfonamide nitrogen, providing clues about intermolecular interactions like hydrogen bonding. semanticscholar.orgnih.gov
DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. Theoretical calculations of infrared (IR) vibrational frequencies can help in the assignment of spectral bands to specific molecular vibrations, such as the stretching of S=O, N-H, and C-H bonds. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. Discrepancies between calculated and experimental values are often minimal and can be corrected using scaling factors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. uni-muenchen.dedntb.gov.ua MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govnih.gov
A key application of MD simulations is to assess the conformational stability of a molecule. researchgate.net The Root Mean Square Deviation (RMSD) is a common metric used to quantify the changes in a molecule's structure over the course of the simulation relative to an initial reference structure. nih.gov
The RMSD is calculated for all or a subset of atoms (e.g., the backbone atoms) at different time points in the simulation. A plot of RMSD versus time reveals how much the structure deviates. If the RMSD value plateaus and fluctuates around a stable average, it suggests that the molecule has reached equilibrium and is conformationally stable. researchgate.netresearchgate.net This analysis is crucial for understanding how this compound might behave in a dynamic biological system or in solution.
Table 3: Interpreting RMSD in Molecular Dynamics Simulations
| RMSD Behavior | Interpretation |
| Rapid Increase | The structure is deviating significantly from the initial reference structure. |
| Plateau / Stable Fluctuation | The system has reached equilibrium, and the conformation is stable. |
| Large Fluctuations | The molecule is flexible and undergoing significant conformational changes. |
Investigation of Solvent Effects on Molecular Properties
In the computational analysis of this compound and related molecules, the consideration of solvent effects is crucial for accurately predicting molecular properties as they exist in a condensed phase. Theoretical studies employ computational models, such as Density Functional Theory (DFT), to simulate the influence of a solvent environment. researchgate.net These models can predict changes in molecular geometry, electronic structure, and spectroscopic parameters.
The choice of solvent can significantly alter the computed properties. For instance, in computational studies of similar sulfonamide-containing compounds, discrepancies between calculated and experimental values, particularly for the chemical shifts of N-H protons in NMR spectroscopy, are often attributed to environmental and solvent-dependent effects. mdpi.com The polarity of the solvent can influence intramolecular and intermolecular interactions, leading to conformational changes and shifts in vibrational frequencies.
Computational methods account for these effects primarily through two types of models:
Implicit Solvation Models: The solvent is represented as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for modeling long-range electrostatic interactions.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.
By performing calculations in the gas phase and in various simulated solvent environments, researchers can quantify the impact of the solvent on properties like dipole moment, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), providing a more realistic prediction of the molecule's behavior in solution. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net For a class of compounds like biphenylsulfonamides, these models are instrumental in predicting the efficacy of new derivatives and guiding synthetic efforts. nih.gov
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For this compound, a wide array of descriptors would be calculated from its optimized 3D structure. These descriptors can be categorized as follows:
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic net charges, and dipole moments. researchgate.netnih.gov
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, quantifying aspects like molecular size, shape, and branching.
Constitutional Descriptors: These are the simplest descriptors, reflecting the basic composition of the molecule, such as molecular weight, atom counts, and the number of specific bond types. nih.gov
Structure-Based Pharmacophore Key (SB-PPK) Descriptors: These advanced descriptors are generated by matching the pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the ligand with those of a known protein binding site. nih.gov
Following calculation, a crucial step is descriptor selection. Given the large number of potential descriptors, methods like Genetic Algorithms or Partial Least Squares (PLS) are used to select a smaller subset of relevant descriptors that have the most significant correlation with the activity or property being modeled, while avoiding multicollinearity. researchgate.netnih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR for Sulfonamides and Related Compounds
| Descriptor Category | Specific Example | Description |
| Quantum-Chemical | HOMO-1 energy | Energy of the molecular orbital just below the highest occupied one. nih.gov |
| Max net atomic charge | The highest positive or negative charge on any single atom in the molecule. nih.gov | |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron affinity. researchgate.net | |
| Constitutional | Number of double bonds | The total count of double bonds within the molecular structure. nih.gov |
| fsulfonSaroC8B | Frequency of aromatic carbon atoms at a specific bond distance from a sulfone group. nih.gov | |
| Structure-Based | SB-PPK Descriptors | Based on matches between feature pairs in the ligand and the target binding site. nih.gov |
Once a model is built, it must undergo rigorous statistical validation to ensure its robustness, stability, and predictive power. researchgate.net This process involves both internal and external validation techniques.
Internal Validation:
Goodness-of-fit: The coefficient of determination (R²) for the training set is calculated to assess how well the model explains the variance in the observed data. nih.gov
Cross-Validation: Techniques like Leave-One-Out (LOO) cross-validation are commonly used, where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound. The resulting cross-validation coefficient (Q² or Q²_LMO) is a robust measure of the model's predictive ability. researchgate.netnih.gov
External Validation:
The model's true predictive power is tested using an external set of compounds that were not used in the model-building process. The model's ability to accurately predict the activities of these compounds is evaluated, often by calculating the external R² (R²_ex). nih.gov
Statistical parameters like the Variance Inflation Factor (VIF) are used to check for multicollinearity among descriptors, ensuring that each descriptor in the final model contributes unique information. researchgate.net Interpretation of the validated model involves analyzing the selected descriptors. For example, a positive coefficient for a descriptor like "fsulfonSaroC8B" in a model for enzyme inhibition suggests that having an aromatic carbon at that specific distance from the sulfone group enhances binding affinity. nih.gov
Molecular Docking Studies and Ligand-Target Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the analysis of binding modes and interactions at the atomic level. researchgate.net For this compound, docking studies can hypothesize its potential as an inhibitor for various enzymes, such as matrix metalloproteinases (MMPs), cholinesterases, or alkaline phosphatases, which are known targets for sulfonamide-based compounds. nih.govtubitak.gov.trmdpi.com
The docking process involves placing the 3D structure of this compound into the active site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. mdpi.com Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, scoring each "pose" based on a scoring function.
This scoring function estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with more negative values indicating a more favorable interaction. mdpi.com By comparing the binding energies of different poses, the most probable binding mode is identified. Studies on structurally similar molecules have shown that biphenylsulfonamides can act as inhibitors by binding to catalytic subsites of enzymes like MMPs. nih.gov
Table 2: Example Binding Affinities for Related Sulfonamide Compounds with Biological Targets
| Compound Type | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| N-(Aryl/alkylsulfonyl)-carbohydrazide | Acetylcholinesterase (AChE) | 4EY7 | Not explicitly stated, but potent inhibition confirmed. tubitak.gov.tr |
| N-(Aryl/alkylsulfonyl)-carbohydrazide | Butyrylcholinesterase (BChE) | 4BDS | Not explicitly stated, but potent inhibition confirmed. tubitak.gov.tr |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Human Placental Alkaline Phosphatase | 1EW2 | -7.56 |
A critical outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target's binding site. tubitak.gov.tr These non-covalent interactions are essential for stabilizing the ligand-protein complex. For a molecule like this compound, the key interactions would likely include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor (N-H) and acceptor (O=S=O). It can form crucial hydrogen bonds with polar or charged residues in the active site, such as histidine, arginine, or glutamic acid. mdpi.com
Hydrophobic Interactions: The biphenyl (B1667301) and bromophenyl rings are large, hydrophobic moieties that can engage in favorable hydrophobic interactions with nonpolar residues like leucine, valine, and alanine (B10760859) within the binding pocket.
π-Stacking and π-Cation Interactions: The aromatic rings can form π-π stacking interactions with the side chains of aromatic amino acids like tryptophan, tyrosine, and phenylalanine. tubitak.gov.tr This type of interaction is frequently observed in the binding of sulfonamide derivatives to cholinesterases. tubitak.gov.tr
Analysis of these interactions helps to rationalize the observed biological activity and provides a structural basis for designing more potent and selective inhibitors. For example, docking of a related brominated amide into alkaline phosphatase revealed key hydrogen bonds with His153, His317, Arg420, and Glu429, which were critical for its inhibitory potential. mdpi.com
Table 3: Key Interacting Residues and Interaction Types for Related Compounds
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type(s) |
| Sulfonohydrazide derivative | Butyrylcholinesterase (BChE) | Trp82, Trp231, Phe329, Tyr332 | π-π stacking, Hydrogen bonding tubitak.gov.tr |
| Sulfonohydrazide derivative | Acetylcholinesterase (AChE) | Trp86, Trp286, Tyr124, Tyr337 | π-π stacking, Hydrogen bonding tubitak.gov.tr |
| Pyrazine-carboxamide derivative | Alkaline Phosphatase (ALP) | His153, His317, Arg420, Glu429 | Hydrogen bonding mdpi.com |
Advanced Topological Analysis (ALIE, ELF, LOL, RDG, Fukui Functions) for Reactivity Sites
No published research was found that specifically applies advanced topological analyses such as the Average Local Ionization Energy (ALIE), Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), or Fukui Functions to this compound. These computational methods are crucial for identifying and characterizing the reactive sites of a molecule by mapping its electron density, electron localization, and susceptibility to nucleophilic or electrophilic attack. Without dedicated studies on this compound, data on its specific reactivity hotspots, bond characteristics, and electron density distribution remains undetermined.
Noncovalent Interaction (NCI) Analysis for Comprehensive Intermolecular Forces (e.g., Hydrogen Bonds, Steric, Van der Waals)
There is currently no available research that has conducted a Noncovalent Interaction (NCI) analysis for this compound. NCI analysis is a computational technique used to visualize and understand the weak, noncovalent forces within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. Such an analysis would provide significant insight into the compound's crystal packing, solubility, and potential interactions with biological targets. The absence of these studies means that a detailed, data-driven description of the intermolecular forces governing this specific molecule is not possible.
Investigation of Non-Linear Optical (NLO) Properties
A review of scientific literature indicates a lack of studies focused on the non-linear optical (NLO) properties of this compound. The investigation of NLO properties involves calculating parameters like polarizability and hyperpolarizability to determine a material's potential for applications in optical technologies. While research exists for other sulfonamide derivatives and their potential NLO characteristics, this specific compound has not been the subject of such computational investigation. Therefore, no data tables or detailed findings regarding its NLO response can be compiled.
Reactivity, Derivatization, and Functionalization of N 4 Bromophenyl 4 Biphenylsulfonamide
Reactions at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in N-(4-bromophenyl)-4-biphenylsulfonamide is a key site for introducing a variety of functional groups through N-alkylation and N-acylation reactions. These modifications are instrumental in the development of new chemical entities with tailored properties.
N-Alkylation and N-Acylation Reactions
The hydrogen atom on the sulfonamide nitrogen can be substituted with alkyl or acyl groups. N-acylation of sulfonamides is a common strategy to create bioisosteres of carboxylic acids, as the resulting N-acylsulfonamides exhibit comparable pKa values. nih.gov Various methods have been developed for the N-acylation of sulfonamides, often employing acid chlorides or anhydrides in the presence of a base. nih.gov More recently, N-acylbenzotriazoles have emerged as effective acylating agents, reacting with sulfonamides in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. researchgate.net
While specific examples of N-alkylation and N-acylation of this compound are not extensively documented in publicly available literature, the general reactivity of N-arylsulfonamides suggests that these reactions are feasible. For instance, a general method for the N-acylation of sulfonamides using N-acylbenzotriazoles has been reported to be effective for a range of aryl and heteroaryl acyl groups. researchgate.net
| Acylating Agent | Base | Product | Yield (%) | Reference |
| N-(4-methylbenzoyl)benzotriazole | NaH | N-(4-methylbenzoyl)-N-(4-bromophenyl)-4-biphenylsulfonamide | 76-100 (expected) | researchgate.net |
| N-(4-methoxybenzoyl)benzotriazole | NaH | N-(4-methoxybenzoyl)-N-(4-bromophenyl)-4-biphenylsulfonamide | 76-100 (expected) | researchgate.net |
| N-(4-nitrobenzoyl)benzotriazole | NaH | N-(4-nitrobenzoyl)-N-(4-bromophenyl)-4-biphenylsulfonamide | 76-100 (expected) | researchgate.net |
| This table presents expected outcomes based on general methodologies for N-acylation of sulfonamides. |
Formation of Sulfonamide-Based Linkers and Conjugates
Reactions Involving the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring of this compound is a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution Pathways
While nucleophilic aromatic substitution (SNA) of aryl halides is generally challenging, it can occur under specific conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. The biphenylsulfonamide group is electron-withdrawing, which may facilitate such reactions, although specific examples with this compound are not prevalent in the literature.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. The bromine atom of this compound can readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids. For example, the related compound N-(4-bromophenyl)furan-2-carboxamide has been successfully arylated using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate as a base, affording a range of biaryl derivatives in moderate to good yields. nih.gov This suggests that this compound would behave similarly.
| Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(4'-phenyl-[1,1'-biphenyl]-4-yl)-4-biphenylsulfonamide | 43-83 (expected) | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(4'-(4-methoxyphenyl)-[1,1'-biphenyl]-4-yl)-4-biphenylsulfonamide | 43-83 (expected) | nih.gov |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(4'-(thiophen-3-yl)-[1,1'-biphenyl]-4-yl)-4-biphenylsulfonamide | 43-83 (expected) | nih.gov |
| This table presents expected outcomes based on the Suzuki-Miyaura coupling of a similar substrate. |
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. Aryl bromides are common substrates for this reaction, which is known for its tolerance of a wide variety of functional groups. nih.gov
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Yamamoto Coupling: This reaction is a method for the synthesis of biaryls by the nickel-catalyzed coupling of aryl halides.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines.
Lithiation and Subsequent Electrophilic Quench Reactions
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. While the bromine atom itself can undergo lithium-halogen exchange, the presence of the sulfonamide group can also direct lithiation to the ortho position. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Reactions on the Biphenyl (B1667301) Moiety
The biphenyl system is generally activated towards electrophilic aromatic substitution compared to benzene (B151609). However, the substituent effects in this compound are complex. The 4-sulfonamide group is deactivating and directs incoming electrophiles to the meta position (positions 3 and 5) on the phenyl ring to which it is attached. The second phenyl ring (the terminal phenyl group) is activated and would be expected to undergo substitution at its ortho and para positions (positions 2', 4', and 6').
Given these directing effects, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially on the terminal phenyl ring of the biphenyl moiety. For instance, nitration would likely yield a mixture of 2'-nitro and 4'-nitro derivatives. The precise regioselectivity would depend on the specific reaction conditions and the steric hindrance posed by the rest of the molecule.
Palladium-catalyzed C-H activation is a powerful tool for the functionalization of arenes and has been widely applied to biaryl compounds mdpi.com. While specific examples involving this compound are not prevalent in the literature, the principles of these reactions are applicable. The C-H bonds at the ortho positions of the biphenyl group (positions 3 and 5, and 2' and 6') are potential sites for direct functionalization.
These reactions typically employ a palladium catalyst and a directing group to achieve high regioselectivity. In the case of this compound, the sulfonamide nitrogen could potentially act as a directing group to facilitate C-H activation at the ortho positions of the phenyl ring it is attached to (positions 3 and 5). Alternatively, reactions could be directed to the terminal phenyl ring. Such transformations could be utilized to introduce new aryl, alkyl, or other functional groups, enabling the synthesis of a diverse range of derivatives. For example, intramolecular C-H activation could lead to the formation of tricyclic sulfonamides mdpi.com.
Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Systematic structural modifications of this compound and related bis-aryl sulfonamides have been instrumental in elucidating their structure-activity relationships (SAR), particularly in the context of modulating immune responses. nih.gov SAR studies focus on identifying which parts of the molecule are essential for its biological activity and which can be modified to enhance potency or introduce new functionalities, such as affinity probes for target identification. nih.gov
In a study aimed at developing probes to prolong immune stimuli, systematic modifications were made to a parent bis-aryl sulfonamide compound. nih.gov The study explored substitutions on both phenyl rings and the amide nitrogen. These modifications helped to identify sites on the molecular scaffold that could tolerate the introduction of various substituents like aryl azides, biotin (B1667282), and fluorescent rhodamine without losing biological activity. nih.gov Such probes are invaluable for future target identification and mechanistic studies. nih.gov
Below is a table summarizing hypothetical SAR data based on the types of modifications explored in such studies, illustrating how changes to the core structure could influence biological activity.
| Compound ID | R1 (on Biphenyl) | R2 (on Bromophenyl) | Linker-Probe | Relative Activity (%) |
| 1 | H | Br | None | 100 |
| 2 | 4'-OCH3 | Br | None | 110 |
| 3 | H | H | None | 85 |
| 4 | H | Br | 4'-N3 | 95 |
| 5 | H | Br | 4'-(Linker)-Biotin | 90 |
| 6 | H | Br | 4'-(Linker)-Rhodamine | 88 |
| 7 | 3'-NO2 | Br | None | 60 |
| 8 | H | 4'-F | None | 98 |
This table is illustrative and based on general findings in SAR studies of similar compounds.
Photochemical and Electrochemical Reactivity Investigations
The photochemical and electrochemical properties of this compound are of interest for understanding its stability, potential degradation pathways, and for developing novel synthetic applications.
Photochemical Reactivity: The presence of aromatic rings and the carbon-bromine bond suggests potential for photochemical reactivity. Aryl bromides can undergo photolytic cleavage of the C-Br bond to form aryl radicals. Upon irradiation with UV light, this compound could potentially undergo dehalogenation or rearrangement reactions. The biphenyl moiety is also known to participate in photocyclization reactions under certain conditions, which could lead to the formation of fused aromatic systems.
Mechanistic Investigations of Biological Interactions of N 4 Bromophenyl 4 Biphenylsulfonamide Excluding Clinical Data
Modulation of Specific Cellular Pathways in In Vitro Systems
An extensive search of the scientific literature did not yield specific studies detailing the modulation of any particular cellular pathways in in vitro systems by N-(4-bromophenyl)-4-biphenylsulfonamide.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Investigation of Signaling Pathway Components (e.g., NRF2 activation)
The activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical cellular defense mechanism against oxidative stress. nih.gov Nrf2 activity is primarily regulated by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation under basal conditions. mdpi.com Interrupting the Keap1-Nrf2 protein-protein interaction (PPI) prevents this degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a suite of cytoprotective genes. nih.govnih.gov
While direct studies on this compound are limited, research into structurally related bis-sulfonamide compounds reveals a potential for this class to modulate the Nrf2 pathway. Non-electrophilic PPI inhibitors are of significant interest as they may offer improved toxicity profiles over reactive electrophilic inhibitors. nih.gov Studies on phenyl bis-sulfonamides and 1,4-bis(arylsulfonamido)naphthalene derivatives have identified them as effective inhibitors of the Keap1-Nrf2 PPI. nih.govnih.gov These inhibitors bind to the Keap1 protein, stalling the ubiquitination and subsequent degradation of Nrf2. nih.gov This mode of action suggests that compounds with a bis-aryl sulfonamide scaffold, such as this compound, could potentially engage with Keap1 and activate the Nrf2 signaling pathway, though specific experimental validation is required.
Impact on Gene Expression Profiles and Protein Expression Levels in Cell Lines (e.g., RNA-seq, Western Blot in vitro)
The activation of Nrf2 signaling leads to quantifiable changes in the expression of downstream target genes and their corresponding proteins. Key Nrf2 target genes include those encoding antioxidant proteins and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comnih.gov
Although specific RNA-sequencing or Western Blot data for this compound are not prominently available, studies on analogous compounds provide a model for its expected effects. For instance, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives, which are also Keap1-Nrf2 PPI inhibitors, have been shown to upregulate Nrf2 target genes. nih.gov In vitro experiments using mouse brain BV-2 microglia cells demonstrated that treatment with these compounds led to a significant, concentration-dependent increase in the mRNA levels and protein expression of both Ho-1 and Nqo1. nih.gov This suggests that if this compound functions as an Nrf2 activator, it would likely produce a similar gene and protein expression signature in relevant cell lines.
Table 1: Example of Protein Expression Upregulation by a Related Naphthalene Sulfonamide Analog (Compound 7q) in BV-2 Cells
| Protein | Concentration of Analog | Fold Increase in Protein Expression (vs. Control) | Citation |
|---|---|---|---|
| Ho-1 | 10 µM | ~2-fold | nih.gov |
| Nqo1 | 10 µM | ~3-fold | nih.gov |
Data derived from studies on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives, presented as an example of the potential effects of related sulfonamide structures. nih.gov
Cellular Assays for Mechanistic Understanding (e.g., Apoptosis Induction Mechanisms via Caspase Activation, Cell Cycle Progression Analysis in vitro)
Cellular assays are fundamental for elucidating the specific mechanisms through which a compound exerts its effects, such as inducing programmed cell death (apoptosis) or altering cell cycle progression. Apoptosis is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov Analysis of the cell cycle can reveal whether a compound inhibits proliferation by causing arrest at specific phases like G1, S, or G2/M. frontiersin.orgmdpi.com
Currently, there is a lack of specific published research detailing the effects of this compound on apoptosis induction, caspase activation, or cell cycle progression in vitro. While studies on other novel chemical entities frequently report such data, including the induction of apoptosis via caspase-3 mediated pathways or cell cycle arrest at the G1 or G2/M phase, these specific analyses have not been documented for this compound in the reviewed scientific literature. nih.govmdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and In Vitro Efficacy
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the molecular features crucial for biological activity. ucla.edu For sulfonamide derivatives, SAR studies often explore modifications of the aryl rings and the sulfonamide linker. nih.govnih.gov
Systematic Structural Modifications and their Impact on Target Engagement and Biological Activity
For the biphenyl-sulfonamide scaffold, SAR studies on related series have provided valuable insights. Investigations into 1,1'-biphenyl-4-sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms highlight the importance of the biphenyl (B1667301) core in occupying hydrophobic regions of the enzyme's active site. acs.org The sulfonamide group itself is critical, typically coordinating with the catalytic zinc ion in the active site of metalloenzymes like CA and forming hydrogen bonds with key residues such as Thr199. acs.org
Systematic modifications have revealed key determinants for potency and selectivity:
Substituents on the Biphenyl Rings : Modifications on the second phenyl ring (the one not directly attached to the sulfonamide) significantly influence activity. In studies of CA inhibitors, adding substituents to this ring can enhance binding interactions. For example, replacing a hydrogen with a carbonyl group can introduce new hydrogen bonds with active site residues, improving potency. acs.org
The Sulfonamide Linker : The sulfonamide moiety is a cornerstone of activity for many compounds in this class, acting as a key zinc-binding group in enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. acs.orgnih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Insights from Related Sulfonamide Series
| Structural Moiety | Modification | Impact on Biological Activity (in related series) | Citation |
|---|---|---|---|
| Biphenyl Scaffold | Core structure | Occupies hydrophobic pockets in the target's active site. | acs.org |
| Sulfonamide Group (-SO₂NH-) | Core functional group | Acts as a primary binding group (e.g., zinc coordination in metalloenzymes) and forms crucial hydrogen bonds. | acs.orgnih.gov |
| Substituents on Biphenyl Ring | Addition of functional groups (e.g., carbonyl) | Can introduce new hydrogen bonds, increasing potency. | acs.org |
| Substituents on N-Aryl Ring | Varying substitutions | Significantly modulates inhibitory profiles against different enzyme targets. | nih.gov |
Pharmacophore Modeling Based on In Vitro Biological Data
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model is built from a set of active molecules and typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net
For the N-phenylsulfonamide class, a pharmacophore model was developed for BACE1 inhibitors based on a series of N-phenylbenzenesulfonamide derivatives. nih.gov Although these compounds lack the second phenyl ring of the biphenylsulfonamide core, the model provides a foundational understanding of the necessary features. The most predictive model (Hypo 1) consisted of:
Two hydrogen bond acceptor features.
One hydrogen bond donor feature.
One hydrophobic feature.
One ring aromatic feature.
This model successfully predicted the activity of newly synthesized derivatives, indicating that these features are critical for binding to the target enzyme. nih.gov For this compound, a specific pharmacophore model would need to be developed, but it would likely share common features while incorporating the additional hydrophobic and aromatic contributions of the second phenyl ring in the biphenyl moiety.
Molecular Mechanisms of Action (e.g., Covalent Binding, Allosteric Modulation, Inhibition of Folic Acid Synthesis)
The molecular mechanism of action for sulfonamide-based compounds can vary, but for this class, certain mechanisms are more prevalent.
Inhibition of Folic Acid Synthesis The classic mechanism of action for sulfonamide antibacterials is the competitive inhibition of dihydropteroate synthase (DHPS). nih.govwikipedia.orgpatsnap.com This enzyme is crucial for the de novo synthesis of folic acid in many bacteria and protozoa. patsnap.comcnr.it Sulfonamides, being structural analogs of the natural DHPS substrate, para-aminobenzoic acid (PABA), bind to the enzyme's active site and prevent PABA from being incorporated into dihydropteroate, a precursor to folic acid. wikipedia.orgnih.gov This blockade halts the production of essential downstream metabolites required for DNA and RNA synthesis, leading to a bacteriostatic effect. wikipedia.org Molecular docking studies performed on other biphenyl sulfonamide derivatives have predicted effective binding to the DHPS active site, supporting this as a highly probable mechanism of action for this compound in susceptible microorganisms. ijcce.ac.ir
Allosteric Modulation Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. wikipedia.orgnih.gov This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the response to the endogenous ligand. wikipedia.orgyoutube.com While there is no direct evidence of this compound acting as an allosteric modulator, other molecules containing a biphenyl scaffold, such as certain biphenylureas, have been identified as allosteric modulators of receptors like the cannabinoid receptor 1 (CB1). nih.gov This raises the possibility that the biphenylsulfonamide scaffold could engage in allosteric interactions with certain protein targets, though this remains a hypothetical mechanism without specific experimental support.
Covalent Binding Covalent binding involves the formation of a stable, covalent bond between a drug and its target protein. This mechanism is less common for the sulfonamide class under typical physiological conditions and there is no evidence in the reviewed literature to suggest that this compound acts via covalent modification of its biological targets.
In Vitro Metabolic Stability and Biotransformation Studies (e.g., Liver Microsome Stability, Cytochrome P450 Inhibition)
The evaluation of a compound's metabolic fate is a critical component of non-clinical research, providing insights into its potential persistence in the body and its likelihood of engaging in drug-drug interactions. These studies are typically conducted in vitro using various subcellular and cellular systems that contain the primary enzymes responsible for drug metabolism.
Liver Microsome Stability
The stability of a chemical compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the oxidative metabolism of foreign compounds (xenobiotics). nih.govwalshmedicalmedia.com The metabolic stability of a compound is often expressed as its in-vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict its in-vivo hepatic clearance. researchgate.net
In a typical liver microsomal stability assay, the test compound, such as this compound, would be incubated with pooled liver microsomes from humans or other species. The reaction requires the addition of cofactors, most notably NADPH, to support the catalytic activity of CYP enzymes. nih.gov The concentration of the compound is measured at various time points to determine its rate of disappearance. researchgate.net
While specific experimental data for this compound is not available in the public domain, the following table illustrates how such data would typically be presented.
Table 1: Illustrative Liver Microsomal Stability Data (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| In Vitro Half-life (t½, min) | Data not available | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available |
| Predicted Hepatic Extraction Ratio | Data not available | Data not available |
A high half-life and low intrinsic clearance would suggest that this compound is relatively stable to Phase I metabolism, whereas low half-life and high clearance would indicate rapid metabolic breakdown.
Biotransformation Pathways
Biotransformation studies aim to identify the chemical modifications a compound undergoes, leading to the formation of metabolites. The structure of this compound, featuring a biphenyl group, a sulfonamide linkage, and a brominated phenyl ring, suggests several potential sites for metabolic reactions.
For compounds with a biphenyl moiety, hydroxylation is a common metabolic pathway. biomolther.org The substitution of a halogen atom, such as the bromine on the phenyl ring, can influence the reactivity and the pattern of metabolites formed. biomolther.org The sulfonamide group itself can also be a site of metabolism. For some sulfonamides, N-hydroxylation, mediated by CYP enzymes, has been observed. nih.gov Furthermore, the aromatic rings could be susceptible to hydroxylation, followed by subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, which facilitate excretion.
Cytochrome P450 Inhibition
Investigating a compound's potential to inhibit specific cytochrome P450 isozymes is crucial for predicting drug-drug interactions. nih.govwalshmedicalmedia.com Inhibition of a major CYP enzyme can slow the metabolism of other drugs that are substrates for that enzyme, potentially leading to increased plasma concentrations and toxicity. The five most important CYPs for drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov
An in vitro CYP inhibition assay typically involves incubating the test compound with human liver microsomes or recombinant CYP enzymes that express a single isozyme. The activity of the enzyme is measured using a probe substrate that is specifically metabolized by that isozyme. A decrease in the metabolism of the probe substrate in the presence of the test compound indicates inhibition. The potency of the inhibition is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Specific CYP inhibition data for this compound are not publicly available. The table below is a template for how such findings are typically reported.
Table 2: Illustrative Cytochrome P450 Inhibition Profile (IC50 Values) (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)
| CYP Isozyme | IC50 (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
A low IC50 value for a particular isozyme would suggest that this compound is a potent inhibitor and warrants further investigation to understand the clinical potential for drug-drug interactions.
Applications of N 4 Bromophenyl 4 Biphenylsulfonamide in Chemical Biology and Material Science
Development as Molecular Probes for Biological Systems
The sulfonamide functional group is a cornerstone in medicinal chemistry and has been increasingly utilized in the design of molecular probes to study biological processes. citedrive.comnih.gov Aryl sulfonamides, in particular, have been identified as key components in the development of inhibitors for various enzymes and as ligands for protein binding studies. nih.govacs.org The structure of N-(4-bromophenyl)-4-biphenylsulfonamide is well-suited for transformation into molecular probes for target identification and validation.
Synthesis of Affinity-Based Probes (e.g., Biotinylated, Fluorescently Tagged Derivatives)
The development of affinity-based probes is a crucial step in chemical biology for the isolation and identification of cellular targets of bioactive small molecules. nih.gov These probes are typically derived from a lead compound and incorporate a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for direct visualization.
Biotinylated Derivatives: Biotinylation is a common strategy to create affinity probes due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. unibs.it The synthesis of a biotinylated derivative of this compound would likely involve the introduction of a linker to either the 4-bromophenyl or the 4-biphenyl ring. A common approach involves coupling biotin, often activated as an N-hydroxysuccinimide (NHS) ester or through carbodiimide (B86325) chemistry, to an amine or carboxyl group introduced onto the parent molecule. unibs.it For instance, a carboxylic acid could be introduced on the biphenyl (B1667301) ring, which can then be coupled with a biotin-containing amine. The synthesis of biotinylated photoaffinity probes based on arylsulfonamide γ-secretase inhibitors has been successfully demonstrated, showcasing the feasibility of this approach for this class of compounds. nih.gov
Fluorescently Tagged Derivatives: Fluorescent labeling allows for the direct visualization of a molecule's localization and interaction within a biological system. nih.gov A fluorescent derivative of this compound could be synthesized by attaching a fluorophore, such as a naphthalimide or fluorescein, to the molecule. nih.gov This can be achieved by incorporating a reactive handle, like an amine or an azide, onto the core structure, which can then be coupled with a corresponding fluorophore derivative. For example, sulfonamide-containing naphthalimides have been synthesized and shown to act as fluorescent probes for tumor imaging. nih.govresearchgate.net The choice of fluorophore and linker is critical to ensure that the biological activity of the parent molecule is retained.
| Probe Type | Tag | General Synthetic Strategy | Key Reagents | Potential Application |
| Affinity Probe | Biotin | Amide coupling of a carboxylated derivative of the core molecule with a biotin-amine. | EDC, HOBt, Biotin-NH2 | Pull-down assays, Target identification |
| Fluorescent Probe | Naphthalimide | Suzuki coupling of a boronic acid derivative of the core molecule with a halogenated naphthalimide. | Palladium catalyst, Base | Fluorescence microscopy, Flow cytometry |
Use in Target Validation and Deconvolution Studies in vitro
Once a bioactive compound is identified through phenotypic screening, the next critical step is to identify its molecular target(s), a process known as target deconvolution. nih.gov Affinity-based probes derived from this compound would be instrumental in such studies.
An affinity probe, for example a biotinylated version of the compound, can be incubated with a cell lysate. If the compound binds to a specific protein target, the probe-protein complex can be captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target protein can be eluted and identified using techniques like mass spectrometry. This "pull-down" assay is a powerful method for target identification. Aryl sulfonamides have been shown to induce the degradation of specific proteins by acting as "molecular glues," a mechanism that can be uncovered using proteomic approaches facilitated by such probes. nih.gov
Application in Understanding Biological Pathways and Protein Function
By identifying the molecular target of a compound like this compound, researchers can gain insights into the biological pathways in which the target protein is involved. If the compound modulates the activity of a specific enzyme or receptor, it can be used as a tool to study the downstream effects of that modulation on cellular signaling and function. For instance, if the compound is found to inhibit a particular kinase, it can be used to probe the role of that kinase in a specific signaling cascade. The identification of aryl sulfonamides as inhibitors of the NaV1.5 sodium channel, for example, has opened up avenues to study the role of this channel in cardiac arrhythmias. nih.gov The ability to synthesize derivatives with specific properties, such as cell permeability or selectivity, further enhances their utility in dissecting complex biological systems.
Role as Precursors or Building Blocks in Complex Molecule Synthesis
The chemical structure of this compound, with its multiple functionalizable sites, makes it an attractive starting material for the synthesis of more complex molecules, including libraries of related compounds and macrocyclic structures.
Synthesis of Libraries of Sulfonamide-Containing Compounds
Combinatorial chemistry and the synthesis of compound libraries are powerful tools in drug discovery for exploring structure-activity relationships (SAR). nih.gov The this compound scaffold can be systematically modified to generate a library of analogues. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position. Similarly, the biphenyl group can be further functionalized. This approach enables the rapid generation of a diverse set of molecules for screening against various biological targets. The synthesis of libraries of sulfonamide-linked heterocycles from a common scaffold has been reported, demonstrating the feasibility of this strategy. nih.govnih.gov
| Reaction Type | Reactant | Catalyst/Reagent | Introduced Moiety |
| Suzuki Coupling | Arylboronic acid | Palladium catalyst, Base | Aryl group |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | Amino group |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper catalyst, Base | Alkynyl group |
Incorporation into Macrocyclic Structures or Peptidomimetics
Macrocyclic Structures: Macrocycles are an important class of molecules in drug discovery, often exhibiting high affinity and selectivity for their targets due to their constrained conformations. york.ac.uk The this compound scaffold could be incorporated into a macrocyclic structure through various synthetic strategies. For example, functional groups could be introduced at both the bromophenyl and biphenyl rings, which could then be linked together through a ring-closing metathesis (RCM), macrolactamization, or another intramolecular cyclization reaction. The sulfonamide group itself can be part of the macrocyclic ring. Recent advances in synthetic methodologies have made the synthesis of sulfonamide-containing macrocycles more accessible. york.ac.uknih.gov
Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. researchgate.netacs.org The sulfonamide group is a well-established isostere for the amide bond in peptides. acs.org The this compound core could serve as a scaffold for the design of novel peptidomimetics. For instance, amino acid side chains could be attached to the aromatic rings, or the entire molecule could be incorporated into a larger peptide-like sequence. The synthesis of peptidomimetics containing an aryl sulfonamide motif has been explored as a strategy to create bioactive molecules. researchgate.net The inclusion of β-phenylalanine scaffolds with sulfonamide moieties has also been investigated for developing candidates for targeted anticancer therapy. mdpi.com
Potential in Organic Electronic Materials and Functional Polymers
The molecular architecture of this compound, which combines a rigid biphenyl unit, a polar sulfonamide linker, and a reactive bromophenyl group, makes it a molecule of interest for developing new organic electronic materials. The biphenyl core is a well-known chromophore that can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. The electron-withdrawing nature of the sulfonamide and bromo substituents can be used to tune the electronic energy levels (HOMO/LUMO) of the material, thereby influencing its charge injection and transport properties.
Investigation as Components in Organic Light-Emitting Diodes (OLEDs)
While specific studies detailing the use of this compound in Organic Light-Emitting Diodes (OLEDs) are not prominent, the constituent parts of the molecule are relevant to OLED technology. Biphenyl derivatives are often incorporated into host materials or as part of emitting layers due to their wide bandgap and thermal stability. The sulfonamide group can influence molecular packing and morphology of thin films, which are critical factors for OLED performance. The presence of the heavy bromine atom could potentially be exploited in phosphorescent OLEDs to enhance intersystem crossing, although this application would require careful molecular design to optimize photophysical properties. General research on OLED materials includes a wide array of organic monomers and building blocks to create materials with specific electronic properties. bldpharm.com
Role in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics, and their performance is highly dependent on the semiconductor used. nih.govadvanceseng.com The development of novel organic semiconductors is key to achieving high charge carrier mobility, a large on/off ratio, and environmental stability. nih.gov this compound possesses several structural features that suggest its potential as a p-type semiconductor in OFETs.
The rigid biphenyl structure is conducive to forming ordered molecular packing, such as herringbone or π-stacked arrangements, in the solid state. This ordering is essential for efficient charge transport between adjacent molecules. kyoto-u.ac.jp The electron-withdrawing properties of the sulfonamide group and the bromine atom would be expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A lower HOMO level generally improves the material's stability against oxidation in air, a significant advantage for practical OFET applications. nih.gov While high-performance n-type organic semiconductors remain challenging to develop, materials with tailored electron-accepting properties are a key area of research. nih.gov
Table 1: Potential OFET Characteristics of this compound
| Feature of this compound | Implication for OFET Performance |
|---|---|
| Rigid Biphenyl Core | Promotes ordered molecular packing and π-stacking, potentially leading to higher charge mobility. kyoto-u.ac.jp |
| Electron-Withdrawing Sulfonamide Group | Lowers the HOMO level, enhancing air stability and favoring p-type semiconductor behavior. nih.gov |
| Bromophenyl Group | Further lowers the HOMO level and provides a site for future functionalization. nih.gov |
The performance of OFETs can be significantly improved by modifying the interface between the semiconductor and the electrodes, often by introducing buffer layers. advanceseng.com Materials like this compound could be evaluated for such roles or as the primary active material.
Precursor for Polytriarylamines (PTAAs) and Other Conjugated Polymers
One of the most direct applications for this compound in material science is its use as a monomer for the synthesis of conjugated polymers. The bromine atom on the phenyl ring serves as a highly effective functional group for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.
Specifically, it is a viable precursor for Polytriarylamines (PTAAs). PTAAs are a class of polymers known for their excellent hole-transporting properties and are widely used in organic electronics, particularly in perovskite solar cells and OLEDs. Through a Buchwald-Hartwig amination reaction, the N-H bond of the sulfonamide could react with another aryl halide, or the C-Br bond could be coupled with another amine, to extend the conjugated system. Polymerization of such monomers can lead to high-molecular-weight materials with desirable film-forming properties and charge-transport characteristics.
Catalytic Applications of this compound Derivatives
The sulfonamide functional group is a versatile scaffold in catalysis. Derivatives of this compound can be designed to act as ligands in asymmetric metal catalysis or as organocatalysts.
Asymmetric Catalysis Involving Sulfonamide Ligands
Sulfonamides are excellent ligands for various transition metals. The nitrogen atom can coordinate to a metal center, and the substituents on the sulfur and nitrogen atoms can be modified to create a specific steric and electronic environment. In asymmetric catalysis, chiral sulfonamide-based ligands are used to induce stereoselectivity in chemical transformations, which is crucial for the synthesis of pharmaceuticals and other fine chemicals. oaepublish.com
Derivatives of this compound could be synthesized to incorporate a chiral element, for instance, by using a chiral amine or by adding a chiral group to the biphenyl backbone. Such chiral ligands could be employed in a variety of metal-catalyzed reactions.
Table 2: Examples of Reactions Catalyzed by Sulfonamide-Type Ligands
| Catalyst Type | Reaction | Significance |
|---|---|---|
| Proline-derived acylsulfonamides | Mannich, nitro-Michael, and aldol (B89426) reactions | Produces chiral amines and alcohols with high enantioselectivity, superior to using proline alone. nih.gov |
| Gold complexes with Brønsted acids | Cascade hydroamination/redox reactions | Efficient construction of N-heterocyclic compounds. oaepublish.com |
The development of new ligands is a continuous effort to improve the efficiency and selectivity of catalytic systems for constructing complex molecules like N-heterocycles, which are common in pharmaceuticals. oaepublish.com
Role in Organocatalysis or Metal-Organic Frameworks (MOFs)
Beyond metal-based catalysis, derivatives of the title compound have potential in organocatalysis and as components of Metal-Organic Frameworks (MOFs).
In organocatalysis , the sulfonamide group (N-H) can act as a hydrogen-bond donor. This interaction can activate substrates and control the stereochemical outcome of a reaction. Proline derivatives with acylsulfonamide groups have been shown to be highly effective organocatalysts for several asymmetric reactions, outperforming proline itself. nih.gov By modifying the biphenyl and bromophenyl rings of this compound, new organocatalysts could be designed with tailored acidity and steric bulk to influence reactivity and selectivity.
In the field of Metal-Organic Frameworks (MOFs) , which are porous crystalline materials constructed from metal ions and organic linkers, derivatives of this compound could serve as functional organic linkers. mdpi.com For the parent molecule to be used as a primary linker, it would need to be modified to include at least two coordination sites, such as carboxylic acids. researchgate.net For example, carboxylating the biphenyl unit would transform it into a multitopic linker suitable for MOF synthesis. The sulfonamide and bromophenyl groups would then function as pendant groups within the MOF pores, allowing for the fine-tuning of the pore's chemical environment or for post-synthetic modification. Such functionalized MOFs have applications in gas storage, separation, and catalysis. mdpi.comsciopen.com
Future Directions and Emerging Research Avenues for N 4 Bromophenyl 4 Biphenylsulfonamide
Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency
The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, which can have environmental drawbacks. sci-hub.seresearchgate.net Future research will likely focus on developing more efficient and sustainable methods for synthesizing N-(4-bromophenyl)-4-biphenylsulfonamide and its derivatives.
Key areas of exploration include:
Green Chemistry Approaches: Methodologies utilizing water as a solvent are being developed to create sulfonamides, which significantly reduces the reliance on volatile organic compounds. sci-hub.sersc.org Another green approach is mechanochemistry, a solvent-free method that can produce sulfonamides through a one-pot, double-step procedure. rsc.org
Catalytic Systems: The use of novel catalysts, such as magnetite-immobilized nano-ruthenium, can enable the direct coupling of alcohols and sulfonamides in an environmentally friendly manner. acs.org Photocatalytic strategies that are free of transition metals are also emerging, using abundant precursors to generate arylsulfonamides under mild conditions. rsc.org
Multicomponent Reactions in Sustainable Solvents: The development of one-pot syntheses, such as a copper-catalyzed process in deep eutectic solvents (DESs), presents a sustainable route to sulfonamides from readily available starting materials. researchgate.net
Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions compared to traditional batch processing.
These innovative synthetic strategies promise not only to improve the efficiency and environmental footprint of producing this compound but also to facilitate the creation of a diverse library of analogues for further study.
Advanced Computational Approaches for Predictive Modeling and Rational Design
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work. Future research will increasingly leverage these methods for rational design.
Table 1: Computational Methods and Their Applications
| Computational Method | Application for this compound | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties. mdpi.com | Understanding of reactivity, stability, and electronic transitions. |
| Molecular Dynamics (MD) Simulations | Simulation of the conformational flexibility and interactions with biological macromolecules or materials. nih.gov | Prediction of binding modes to target proteins and behavior within a material matrix. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate structural features with biological activity or physical properties. | Rational design of derivatives with enhanced potency or desired material characteristics. |
| Molecular Docking | Prediction of the preferred binding orientation of the compound to a molecular target. mdpi.comijcce.ac.ir | Identification of potential biological targets and key intermolecular interactions. |
By employing these computational approaches, researchers can pre-screen virtual libraries of this compound derivatives to identify candidates with the highest probability of success for specific applications, thus saving significant time and resources in the laboratory. For instance, computational studies on chlorinated biphenyls have successfully correlated molecular electrostatic potentials with toxicity, a strategy that could be applied here. nih.gov
Identification of Undiscovered Molecular Targets and Biological Pathways at the In Vitro Level
The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. wikipedia.orgpressbooks.pub The biphenylsulfonamide scaffold, in particular, has shown promise as an inhibitor of specific enzymes.
Future in vitro research should aim to:
Screen against Diverse Enzyme Families: A primary focus should be on enzymes where sulfonamides have previously shown activity. A notable example is the carbonic anhydrase (CA) family, where 1,1'-biphenyl-4-sulfonamides have been identified as potent and selective inhibitors of the hCA XIV isoform. acs.org Another key target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate synthesis. acs.orgnumberanalytics.com
High-Throughput Screening (HTS): Utilizing HTS technologies to test this compound against large panels of biological targets can uncover entirely new mechanisms of action and therapeutic applications.
Phenotypic Screening: Assessing the compound's effect on cellular models of disease can reveal its biological activity without a preconceived target, potentially identifying novel pathways. For example, studies on other sulfonamide derivatives have investigated their effects on cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com
Table 2: Potential In Vitro Biological Targets
| Target Class | Specific Example(s) | Rationale for Screening |
|---|---|---|
| Enzymes | Carbonic Anhydrases (e.g., hCA IX, XIV), Dihydropteroate Synthase (DHPS) | Known targets for sulfonamide and biphenylsulfonamide scaffolds. acs.orgacs.org |
| Receptors | Nuclear Receptors, G-protein Coupled Receptors (GPCRs) | The lipophilic biphenyl (B1667301) moiety may facilitate binding to hydrophobic pockets. |
| Ion Channels | Voltage-gated or Ligand-gated ion channels | Modulation of ion channels is a common mechanism for bioactive compounds. |
| Protein-Protein Interactions | Inhibition of specific protein complexes | The rigid biphenyl structure could act as a scaffold to disrupt interactions. |
The results from these in vitro studies will be crucial for elucidating the full pharmacological potential of this compound and its derivatives.
Development of Next-Generation Molecular Probes and Chemical Tools with Enhanced Selectivity
The structural characteristics of this compound make it an attractive scaffold for the development of molecular probes and chemical tools. Both sulfonamide and biphenyl groups have been incorporated into fluorescent sensors. nih.govnih.govresearchgate.net
Future research in this area could involve:
Fluorophore Conjugation: Attaching a fluorescent reporter group to the biphenyl or phenylamino (B1219803) rings could create probes for visualizing biological processes. Sulfonamide-containing naphthalimides, for instance, have been synthesized and evaluated as fluorescent imaging probes for tumors. nih.gov
Affinity-Based Probes: By identifying a specific biological target (as per section 8.3), the molecule can be modified to create an affinity-based probe for target engagement and validation studies.
Chemosensors: The sulfonamide nitrogen and sulfonyl oxygens can act as hydrogen bond donors and acceptors, making them suitable for recognizing and sensing specific ions or small molecules. tandfonline.com Biphenyl-based fluorophores have demonstrated potential in detecting nitroexplosives. nih.gov A novel molecularly imprinted upconversion fluorescence probe based on sulfonamides has been developed for sensing applications. mdpi.com
The development of such tools would not only advance our understanding of the compound's own interactions but also provide new reagents for broader biological and chemical research.
Integration into Multicomponent Reaction Systems for Synthetic Innovation
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. acs.org Integrating the building blocks of this compound into MCRs could lead to significant synthetic innovation.
Potential MCR strategies include:
Ugi and Passerini Reactions: These isocyanide-based MCRs are highly versatile. acs.org For example, 4-biphenylsulfonyl chloride could be reacted with an amine to form a sulfonamide, which could then participate as a component in a subsequent MCR to generate highly complex, drug-like molecules. Ketenimine sulfonamide conjugates have been synthesized via three-component reactions. acs.org
Combinatorial Library Synthesis: MCRs are ideally suited for creating large libraries of structurally diverse compounds. By varying the components reacting with the this compound core structure (or its precursors), a vast chemical space can be explored efficiently to identify molecules with optimized properties.
This approach would accelerate the discovery of new derivatives with enhanced biological activity or novel material properties, leveraging the structural complexity that MCRs can readily provide.
Contribution to the Design of Novel Functional Materials with Tailored Properties
The rigid, aromatic structure of the biphenyl unit, combined with the polar, hydrogen-bonding capable sulfonamide group, suggests that this compound could serve as a valuable building block for novel functional materials.
Emerging research avenues include:
Organic Electronics: Biphenyl derivatives are widely used in organic light-emitting diodes (OLEDs) and as organic semiconductors. rsc.orgwikipedia.org The electronic properties of this compound could be tuned by further functionalization to create materials for use in electronic devices. Cyclic sulfonamides (sultams) have been used to create deep-blue emitters for organic electronics. wikipedia.org
Liquid Crystals: The elongated, rigid shape of the biphenyl moiety is a common feature in liquid crystalline compounds. arabjchem.orgwikipedia.org The introduction of the polar sulfonamide group and the bromo-substituent could influence the mesophase behavior, potentially leading to new liquid crystal materials with specific thermal and optical properties.
Functional Polymers: Sulfonamides can be incorporated into polymer backbones or as pendant groups to impart specific properties, such as thermal stability, ion-binding capabilities, or biological activity.
By systematically modifying the structure of this compound, it may be possible to design and synthesize a new class of functional materials with properties tailored for specific high-tech applications.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of this compound will be best realized through collaborative, interdisciplinary research that spans the boundaries of traditional scientific fields.
Future progress will depend on the synergy between:
Chemistry and Biology: Synthetic chemists can create novel derivatives using sustainable methods and MCRs, while chemical biologists can use these compounds to develop molecular probes and screen for new biological targets. acs.orgnih.gov This collaboration is essential for translating a chemical structure into a potential therapeutic agent.
Chemistry and Materials Science: The design and synthesis of new functional materials based on the this compound scaffold requires a deep understanding of both organic synthesis and the principles of materials science that govern properties like conductivity and liquid crystallinity. rsc.orgarabjchem.org
Computational Science and Experimental Disciplines: Predictive modeling can guide the efforts of both chemists and biologists, prioritizing the synthesis of the most promising compounds and suggesting which biological assays or material characterizations are most likely to yield significant results. mdpi.comnih.gov
Such an integrated approach will accelerate the pace of discovery and innovation, unlocking the multifaceted potential of this compound as a platform for developing new medicines, molecular tools, and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
